
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide, also known as TXM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of xanthene derivatives, which have been widely studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has also been shown to decrease oxidative stress and increase antioxidant enzyme activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been found to modulate various biochemical and physiological pathways in the body. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has also been shown to inhibit the expression of genes involved in inflammation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the mechanism of action of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in these conditions and to determine its efficacy and safety.
Another area of interest is the potential use of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in cancer therapy. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been shown to exhibit antitumor activity in various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment.
Overall, N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its pharmacological properties and to determine its clinical efficacy and safety.
Synthesemethoden
The synthesis of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with hydrazine hydrate to yield the final compound. This method has been optimized to obtain high yields and purity of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor activities. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has also been shown to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15(18-16-19-17-9-22-16)14-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)14/h1-9,14H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWDSDDQKPVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
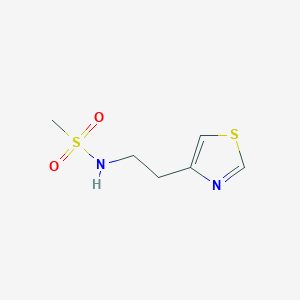
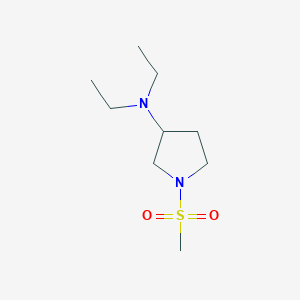
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
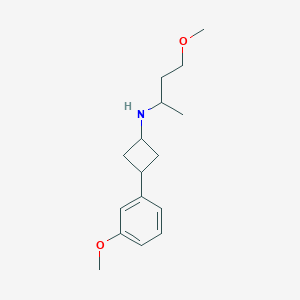

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)

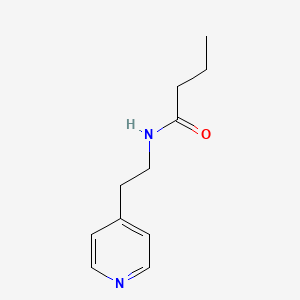
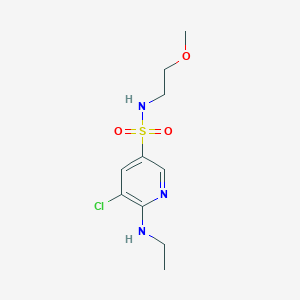
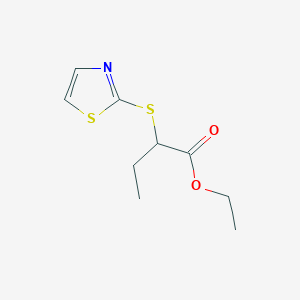
![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)